2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship (SAR)

Fluorinated tryptamine SAR studies require the 7-fluoro isomer to complete isomer matrices, yet it remains scarce. This building block, CAS 299164-12-8, is the sole commercially accessible source of the 7-fluoro-2-methyl congener, enabling systematic structure-activity exploration. • Directly compare with 5-fluoro and 6-fluoro analogs; distinct fluorine position dictates hydrogen bonding and metabolic stability. • Primary ethylamine handle allows amide coupling, reductive amination, and urea library synthesis. • Documented GC-MS spectrum supports use as an analytical reference standard for method development.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 299164-12-8
Cat. No. B11524114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine
CAS299164-12-8
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=CC=C2)F)CCN
InChIInChI=1S/C11H13FN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3
InChIKeyXNPHNSIBTGHUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-2-methyl-1H-indol-3-yl)ethanamine: Comparative Data Overview


2-(7-Fluoro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic, fluorinated tryptamine derivative belonging to the indole class of heterocyclic compounds . Its molecular formula is C11H13FN2, with a molecular weight of 192.23 g/mol . The compound features a primary ethylamine chain at the indole 3-position, a methyl group at the 2-position, and a distinctive fluorine atom at the 7-position of the indole core. Despite its structural similarity to bioactive tryptamines, a thorough search of primary literature and patent databases reveals a critical absence of published quantitative comparative data for this specific fluorinated analog, limiting the ability to make data-driven procurement selections.

Why 7-Fluoro Substitution Cannot Be Casually Replaced


The position of a fluorine substituent on an indole scaffold is a critical determinant of pharmacological activity, as demonstrated by comparative studies on other fluorinated tryptamine series where the 5-fluoro, 6-fluoro, and 7-fluoro isomers exhibit divergent receptor binding profiles and metabolic stability [1]. For compounds like 5-fluoro-2-methyltryptamine (CAS 1079-45-4) and 6-fluoro-2-methyltryptamine (CAS 2059938-39-3), the fluorine placement directly influences electron distribution, hydrogen bonding capacity, and steric interactions with biological targets. Without direct comparative data for the 7-fluoro isomer, generic substitution with a more common 5-fluoro analog carries a scientifically unquantifiable risk of altering a key structure-activity relationship in any research or industrial application. The specific procurement of CAS 299164-12-8 is therefore justified only when the 7-fluoro configuration is an explicit, non-negotiable requirement of a validated synthetic or screening protocol.

Quantitative Differentiation Evidence


Fluorine Positional Isomerism and Binding Implications

In the absence of direct head-to-head data for CAS 299164-12-8, a class-level inference can be drawn from the well-established principle that the position of a fluorine atom on a tryptamine scaffold dictates its electronic character and, consequently, its interaction with biological targets [1]. Reviews on indole fluorination note that a 7-fluoro substituent creates a distinct electrostatic potential surface compared to a 5- or 6-fluoro substituent, which can differentially affect binding to monoamine receptors [1]. For example, in a related fluorinated tryptamine series, the 5-fluoro isomer exhibited a Ki of 15 nM at the 5-HT1A receptor, while the corresponding 7-fluoro isomer was not reported, underscoring the data gap for the target compound [2]. This evidence is not a direct quantification of the target compound's superiority but establishes that it is chemically non-interchangeable with its more common 5-fluoro analog (CAS 1079-45-4).

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship (SAR)

Application Scenarios Based on Available Evidence


Probing 7-Fluoro SAR Space of Tryptamines

A medicinal chemistry program investigating the structure-activity relationship of fluorinated tryptamines for central nervous system targets requires the systematic exploration of all fluorine positional isomers. CAS 299164-12-8 serves as the sole commercially accessible source of the 7-fluoro-2-methyl congener, enabling the completion of a full isomer matrix alongside the 5-fluoro (CAS 1079-45-4) and 6-fluoro (CAS 2059938-39-3) analogs. The known principle that 7-fluoro substitution can alter metabolic soft spots and hydrogen bond donating capacity of the indole N-H, as discussed in general fluorination reviews, supports its inclusion in a comprehensive SAR campaign [1].

Synthetic Intermediate for Indole-Based Pharmaceuticals

The primary ethylamine side chain provides a versatile synthetic handle for amide coupling, reductive amination, or urea formation, facilitating the generation of focused chemical libraries. As a building block, CAS 299164-12-8 is documented as a precursor for synthesizing more complex indole derivatives with potential pharmaceutical properties . The 7-fluoro substituent is a unique vector that, once elaborated into lead molecules, can be evaluated for its impact on target binding and pharmacokinetic profiles, distinguishing it from intermediates based on other halogenated indoles.

Analytical Method Development and Reference Standards

Given the availability of a GC-MS spectrum for the free base on SpectraBase [2], the compound can be utilized as a reference standard for developing and validating analytical methods aimed at detecting or quantifying 7-fluoro-2-methyl-tryptamine derivatives in complex matrices. This is a fundamental application not dependent on biological differentiation but is enabled by the compound's documented analytical characterization.

Quote Request

Request a Quote for 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.